molecular formula C17H16FN3O4 B12017939 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 372507-01-2

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Katalognummer: B12017939
CAS-Nummer: 372507-01-2
Molekulargewicht: 345.32 g/mol
InChI-Schlüssel: ZBLZEVQPDZRXNP-AWQFTUOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone compound that has garnered interest due to its potential biological activities. This compound is particularly noted for its insulin-enhancing activity, making it a subject of research in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like absolute ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in biological assays, particularly in enhancing insulin activity.

    Medicine: Its insulin-enhancing properties make it a candidate for research in diabetes treatment.

    Industry: It can be used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its insulin-enhancing activity, the compound likely interacts with insulin receptors or related pathways, thereby enhancing glucose uptake in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structure, which allows it to form stable complexes with metals like vanadium. This structural uniqueness contributes to its distinct biological activities, particularly its insulin-enhancing properties .

Eigenschaften

CAS-Nummer

372507-01-2

Molekularformel

C17H16FN3O4

Molekulargewicht

345.32 g/mol

IUPAC-Name

4-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O4/c1-25-14-4-2-3-12(16(14)23)9-20-21-15(22)10-19-17(24)11-5-7-13(18)8-6-11/h2-9,23H,10H2,1H3,(H,19,24)(H,21,22)/b20-9+

InChI-Schlüssel

ZBLZEVQPDZRXNP-AWQFTUOYSA-N

Isomerische SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.